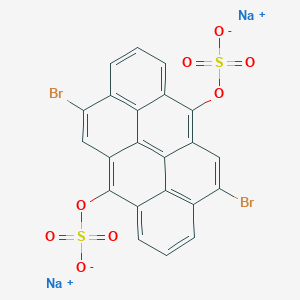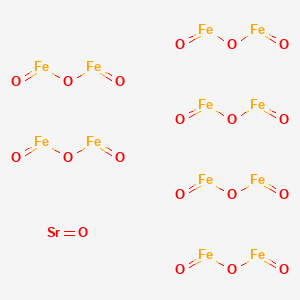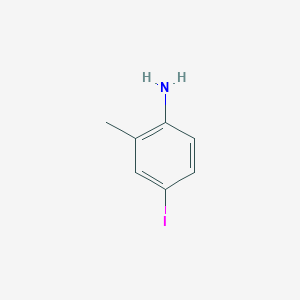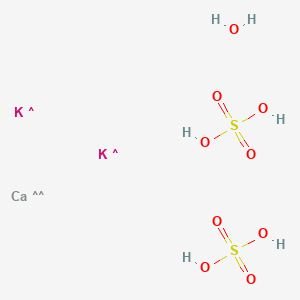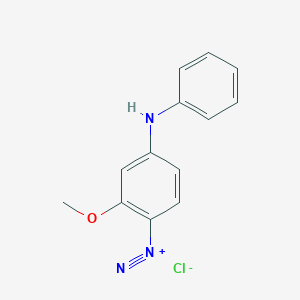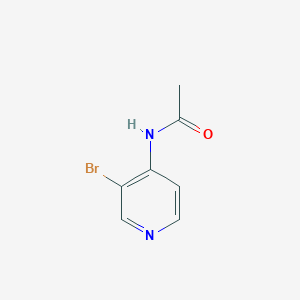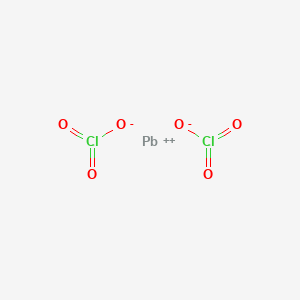
Lead chlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead chlorate is a chemical compound that is widely used in the field of chemistry and research. It is an inorganic compound that is produced by the reaction between lead oxide and chloric acid. Lead chlorate has several applications in scientific research, including its use as an oxidizing agent, a source of oxygen, and a catalyst.
Mécanisme D'action
The mechanism of action of lead chlorate is not fully understood. However, it is believed that lead chlorate acts as an oxidizing agent by donating oxygen atoms to other molecules. This process can lead to the formation of new chemical compounds.
Effets Biochimiques Et Physiologiques
Lead chlorate is toxic and can cause serious health problems if ingested or inhaled. It can cause damage to the kidneys, liver, and central nervous system. Exposure to lead chlorate can also lead to anemia and gastrointestinal problems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using lead chlorate in lab experiments is its ability to act as an oxidizing agent. This can be useful in the synthesis of certain organic compounds. However, the toxicity of lead chlorate can be a limitation, as it requires careful handling and disposal.
Orientations Futures
There are several potential future directions for research involving lead chlorate. One area of focus could be the development of safer and more efficient methods for synthesizing lead chlorate. Additionally, research could be conducted to better understand the mechanism of action of lead chlorate and its potential applications in other fields, such as medicine or energy production.
In conclusion, lead chlorate is a chemical compound with several applications in scientific research. It is commonly used as an oxidizing agent, a source of oxygen, and a catalyst. However, its toxicity requires careful handling and disposal. Future research could focus on developing safer and more efficient methods for synthesizing lead chlorate and exploring its potential applications in other fields.
Méthodes De Synthèse
The synthesis of lead chlorate involves the reaction between lead oxide and chloric acid. This reaction is exothermic and can be dangerous if not carried out properly. The reaction is typically carried out in a fume hood to ensure that any toxic fumes produced during the reaction are safely vented away.
Applications De Recherche Scientifique
Lead chlorate has several applications in scientific research. It is commonly used as an oxidizing agent in the synthesis of organic compounds. Lead chlorate can also be used as a source of oxygen in the production of rocket fuel. Additionally, it is used as a catalyst in certain chemical reactions.
Propriétés
Numéro CAS |
10294-47-0 |
|---|---|
Nom du produit |
Lead chlorate |
Formule moléculaire |
Cl2O6Pb |
Poids moléculaire |
374 g/mol |
Nom IUPAC |
lead(2+);dichlorate |
InChI |
InChI=1S/2ClHO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Clé InChI |
NGXWSRYOFVTCCT-UHFFFAOYSA-L |
SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Pb+2] |
SMILES canonique |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Pb+2] |
Autres numéros CAS |
10294-47-0 |
Synonymes |
Lead chlorate. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



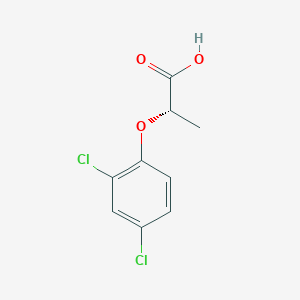
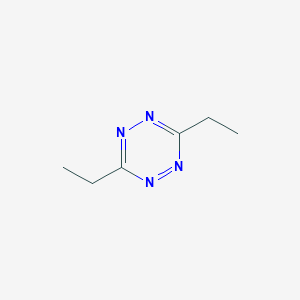
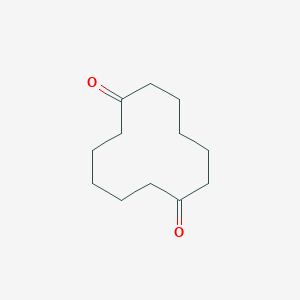
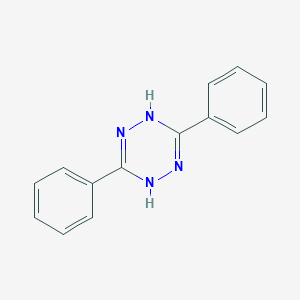
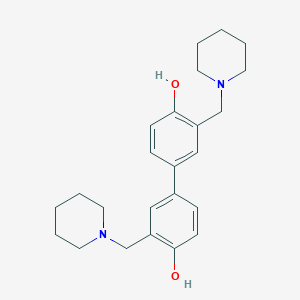
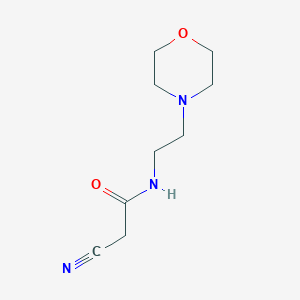
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
